Aurantia

Beschreibung

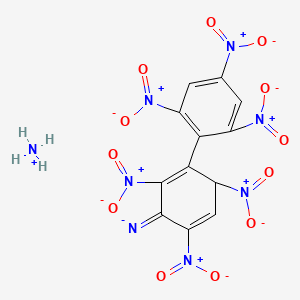

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

azanium;[2,4,6-trinitro-3-(2,4,6-trinitrophenyl)cyclohexa-2,5-dien-1-ylidene]azanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4N7O12.H3N/c13-11-8(18(28)29)3-7(17(26)27)10(12(11)19(30)31)9-5(15(22)23)1-4(14(20)21)2-6(9)16(24)25;/h1-3,7H;1H3/q-1;/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQHNKWHKUALED-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=[N-])C(=C(C1[N+](=O)[O-])C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N8O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33012-29-2 | |

| Record name | Aurantia | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033012292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium 2,4,6-trinitrophenyl-N-(2,4,6-trinitrocyclohexa-2,5-dien-1-ylidene)amide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Frateuria aurantia as a Biofertilizer for Crop Improvement: An In-depth Technical Guide

Abstract

Frateuria aurantia, a Gram-negative, rod-shaped bacterium, has emerged as a promising biofertilizer for sustainable agriculture. Its primary mechanism of action involves the solubilization of unavailable soil potassium, a crucial macronutrient for plant growth. This technical guide provides a comprehensive overview of F. aurantia's role in crop improvement, detailing its mechanisms of action, summarizing quantitative data from various studies, and providing detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and agricultural professionals interested in the application of microbial biofertilizers for enhancing crop productivity.

Introduction

The increasing demand for food production coupled with the environmental concerns associated with chemical fertilizers has spurred research into sustainable agricultural practices. Biofertilizers, which contain living microorganisms, offer an eco-friendly alternative to enhance nutrient availability in the soil and promote plant growth. Frateuria aurantia is a notable potassium-solubilizing bacterium (KSB) that has demonstrated significant potential in improving crop yields.[1][2] This guide delves into the technical aspects of its application as a biofertilizer.

Mechanisms of Plant Growth Promotion

Frateuria aurantia employs a multi-pronged approach to enhance plant growth, with potassium solubilization being its most well-documented trait. Other plant growth-promoting (PGP) activities include the production of phytohormones and iron-chelating siderophores.

Potassium Solubilization

A significant portion of potassium in the soil exists in insoluble mineral forms, unavailable for plant uptake.[3] F. aurantia facilitates the conversion of this insoluble potassium into a soluble form through the secretion of various organic acids.[4][5] These organic acids, including tartaric acid, citric acid, succinic acid, α-ketogluconic acid, and oxalic acid, lower the soil pH and chelate the cations bound to potassium, thereby releasing it into the soil solution for plant absorption.[4]

Phytohormone Production: Indole-3-Acetic Acid (IAA)

Frateuria aurantia is capable of producing indole-3-acetic acid (IAA), a key plant hormone that regulates various aspects of plant growth and development, including cell division, elongation, and root proliferation.[6] The biosynthesis of IAA in many bacteria occurs through tryptophan-dependent pathways. While the specific pathway in F. aurantia requires further elucidation, the indole-3-pyruvic acid (IPA) pathway is a common route in plant-associated bacteria.[7][8][9]

Siderophore Production

Iron is an essential micronutrient for both plants and microorganisms, but its availability in the soil is often limited. To scavenge iron from the environment, F. aurantia produces siderophores, which are low-molecular-weight, high-affinity iron-chelating compounds.[10] Once the siderophore-iron complex is formed, it is taken up by the bacterium. This process not only benefits the bacterium but can also indirectly benefit the plant by increasing the bioavailability of iron in the rhizosphere and potentially suppressing the growth of pathogenic microbes by limiting their iron supply. The biosynthesis of siderophores in bacteria typically follows non-ribosomal peptide synthetase (NRPS) or NRPS-independent siderophore (NIS) synthetase pathways.[11][12]

Quantitative Data on Crop Improvement

The application of Frateuria aurantia as a biofertilizer has shown positive effects on a variety of crops. The following tables summarize the quantitative data from several studies.

Table 1: Effect of Frateuria aurantia on Cereal Crops

| Crop | Parameter | Treatment | Result | Reference |

| Wheat | Grain Yield | Seed inoculation with F. aurantia consortium | +1% to +4% increase | [13] |

| Wheat | Nitrogen Accumulation | Seed inoculation with F. aurantia consortium | Significantly enhanced | [13] |

| Maize | Grain Yield | Inoculation with Azospirillum + F. aurantia | Significantly higher than control | [14] |

| Maize | Stover Yield | Inoculation with Azospirillum + F. aurantia | Significantly higher than control | [14] |

Table 2: Effect of Frateuria aurantia on Legumes

| Crop | Parameter | Treatment | Result | Reference |

| Mungbean (Vigna radiata) | Seed Yield | Rhizobium + F. aurantia | 688 kg/ha (vs. 370 kg/ha in control) | [15] |

| Mungbean (Vigna radiata) | Plant Height (45 DAS) | Rhizobium + F. aurantia | 45.90 cm (vs. 37.90 cm in control) | [16] |

| Mungbean (Vigna radiata) | Root Length (45 DAS) | Rhizobium + F. aurantia | 18.45 cm (vs. control data not provided) | [16] |

Table 3: Effect of Frateuria aurantia on Horticultural Crops

| Crop | Parameter | Treatment | Result | Reference |

| Apple Banana | Plant Height | F. aurantia alone | 18% increase over control | [12] |

| Apple Banana | Plant Girth | F. aurantia alone | Increase over control (specific % not provided) | [12] |

| Apple Banana | Leaf Width | F. aurantia alone | 22% increase over control | [12] |

| Brinjal (Solanum melongena) | Yield | F. aurantia application | Significant increase | [17] |

| Brinjal (Solanum melongena) | K Uptake | F. aurantia application | Significant increase | [17] |

| Tomato | Fruit Yield | F. aurantia applied to growing medium | Significant increase | [11] |

| Tomato | Nutrient Assimilation | F. aurantia applied to growing medium | Increased | [11] |

| Capsicum | Shoot Length | F. aurantia alone | Significantly higher than uninoculated | |

| Capsicum | Root Length | F. aurantia alone | Significantly higher than uninoculated | |

| Tobacco | Leaf K Content | Inoculation with F. aurantia | 39% increase | [18] |

| Tobacco | Biomass | Inoculation with F. aurantia | Increased | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biofertilizer potential of Frateuria aurantia.

Isolation and Culture of Frateuria aurantia

-

Isolation: F. aurantia can be isolated from the rhizosphere of various plants.[19] A common method involves serial dilution of a soil sample and plating on a suitable medium, such as Aleksandrov medium.[20]

-

Culture Media:

-

Aleksandrov Medium (for potassium solubilization): Glucose (5.0 g/L), MgSO₄·7H₂O (0.5 g/L), FeCl₃ (0.005 g/L), CaCO₃ (0.1 g/L), Ca₃(PO₄)₂ (2.0 g/L), insoluble potassium-bearing mineral (e.g., mica powder, 2.0 g/L), and agar (20.0 g/L).[20]

-

Nutrient Broth/Agar (for general culture): Standard formulations are suitable for routine culture and maintenance.

-

-

Culture Conditions: Incubate at 28-30°C for 2-3 days.

In Vitro Potassium Solubilization Assay

-

Inoculum Preparation: Grow F. aurantia in nutrient broth to an optical density (OD₆₀₀) of approximately 1.0.

-

Inoculation: Inoculate 1 mL of the bacterial culture into 100 mL of Aleksandrov broth (without agar) in a flask.

-

Incubation: Incubate the flasks at 28-30°C on a rotary shaker at 150 rpm for 7-14 days.

-

Quantification of Solubilized Potassium:

-

Centrifuge the culture at 10,000 rpm for 10 minutes to pellet the cells and insoluble mineral.

-

Analyze the supernatant for soluble potassium concentration using a flame photometer or Inductively Coupled Plasma (ICP) spectrometry.[21]

-

A control flask without bacterial inoculation should be included to account for any abiotic release of potassium.

-

Quantification of Indole-3-Acetic Acid (IAA) Production

-

Culture Preparation: Grow F. aurantia in nutrient broth supplemented with L-tryptophan (0.1-0.5 mg/mL) as a precursor for IAA synthesis.[6]

-

Incubation: Incubate the culture at 28-30°C for 3-5 days with shaking.

-

Extraction and Quantification:

-

Centrifuge the culture to obtain the supernatant.

-

Mix 2 mL of the supernatant with 2-3 drops of orthophosphoric acid and 4 mL of Salkowski's reagent (1 mL of 0.5 M FeCl₃ in 50 mL of 35% perchloric acid).[22]

-

Incubate in the dark for 30 minutes for color development (a pink color indicates the presence of IAA).

-

Measure the absorbance at 530 nm using a spectrophotometer.

-

Quantify the IAA concentration by comparing the absorbance to a standard curve prepared with known concentrations of pure IAA.[1]

-

Siderophore Production Assay (CAS Agar Plate Method)

-

CAS Agar Preparation: Prepare Chrome Azurol S (CAS) agar plates as described by Schwyn and Neilands (1987).[4] This medium contains a dye complex that changes color from blue to orange in the presence of siderophores.

-

Inoculation: Spot-inoculate F. aurantia onto the center of a CAS agar plate.

-

Incubation: Incubate the plate at 28-30°C for 3-5 days.

-

Observation and Quantification:

-

A positive result is indicated by the formation of an orange halo around the bacterial colony.

-

The siderophore production can be semi-quantified by measuring the diameter of the halo and the colony.[16]

-

Seed and Soil Inoculation Protocols

-

Seed Inoculation:

-

Soil Inoculation:

-

Mix a liquid formulation of F. aurantia with water and apply it to the soil around the plant roots.[5]

-

Alternatively, mix a carrier-based formulation (e.g., lignite or vermiculite) with compost or soil and apply it to the field.

-

Assessment of Rhizosphere Competence

-

Inoculation: Inoculate plants with a marked strain of F. aurantia (e.g., antibiotic-resistant mutant).

-

Sampling: At different time points, carefully uproot the plants and collect the roots with adhering soil.

-

Serial Dilution and Plating:

-

Shake the roots in a sterile saline solution to dislodge the bacteria.

-

Perform serial dilutions of the resulting bacterial suspension.

-

Plate the dilutions on a selective medium (e.g., nutrient agar with the corresponding antibiotic).

-

-

Quantification: Count the number of colonies of the marked F. aurantia strain and express the population as colony-forming units (CFU) per gram of fresh root weight.

Conclusion

Frateuria aurantia holds significant promise as a biofertilizer for a wide range of agricultural crops. Its ability to solubilize potassium, produce plant growth-promoting substances, and potentially suppress pathogens makes it a valuable component of integrated nutrient management systems. The data presented in this guide demonstrates its efficacy in enhancing crop growth and yield. The provided experimental protocols offer a framework for researchers to further investigate and optimize the application of this beneficial bacterium for sustainable agriculture. Future research should focus on elucidating the specific genetic and biochemical pathways involved in its PGP traits and conducting more extensive field trials across diverse agro-ecological zones.

References

- 1. Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiellaby LC-MS/MS and the Salkowski Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frateuria aurantia - Wikipedia [en.wikipedia.org]

- 3. abtec.in [abtec.in]

- 4. protocols.io [protocols.io]

- 5. indogulfbioag.com [indogulfbioag.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Potential Biofertilizer—Siderophilic Bacteria Isolated From the Rhizosphere of Paris polyphylla var. yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Contribution of Biofertiliser (Frateuria auranta) in an Integrated Potassium Management Package on Growth of Apple Banana [scirp.org]

- 13. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. chemijournal.com [chemijournal.com]

- 16. Siderophore Detection assay [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. scirp.org [scirp.org]

- 21. microbiologyjournal.org [microbiologyjournal.org]

- 22. scribd.com [scribd.com]

The Core Mechanism of Potassium Solubilization in Soil by Frateuria aurantia: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (K) is a vital macronutrient for plant growth, playing a crucial role in numerous physiological and biochemical processes. However, a significant portion of potassium in agricultural soils exists in insoluble mineral forms, unavailable for plant uptake. Frateuria aurantia, a Gram-negative, rod-shaped bacterium, has emerged as a potent potassium-solubilizing bacterium (KSB) with significant potential as a biofertilizer. This technical guide provides a comprehensive overview of the core mechanisms employed by F. aurantia to solubilize insoluble potassium in the soil. It delves into the biochemical pathways, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key processes and workflows. This document is intended to serve as a valuable resource for researchers and professionals working in soil microbiology, plant nutrition, and the development of sustainable agricultural solutions.

Introduction

The reliance on chemical fertilizers to replenish soil nutrients has led to environmental concerns and is often economically unsustainable. Biofertilizers, containing beneficial microorganisms, offer an eco-friendly alternative to enhance nutrient availability to plants. Frateuria aurantia is a prominent example of a plant growth-promoting rhizobacterium (PGPR) that specializes in potassium solubilization.[1] It colonizes the rhizosphere, the soil region directly influenced by plant roots, and actively transforms insoluble potassium-bearing minerals into a soluble form that can be readily absorbed by plants.[2] Understanding the intricate mechanisms behind this process is paramount for optimizing its application and developing more effective biofertilizer formulations.

The Core Mechanism: Acidolysis and Chelation

The primary mechanism by which Frateuria aurantia solubilizes potassium is through the production and secretion of various organic acids.[2][3] This process, known as acidolysis, involves the lowering of the pH in the immediate vicinity of the bacterium, leading to the weathering of potassium-bearing minerals.

The organic acids produced by F. aurantia contribute to potassium release in two main ways:

-

Protonation: The protons (H⁺ ions) released from the organic acids attack the crystal lattice of minerals like mica and feldspar, displacing the K⁺ ions.

-

Chelation: The anionic components of the organic acids can chelate (bind to) cations such as silicon (Si⁴⁺), aluminum (Al³⁺), and iron (Fe³⁺) that are part of the mineral structure.[4] This chelation further destabilizes the mineral lattice, facilitating the release of potassium ions into the soil solution.

Several organic acids have been identified in cultures of potassium-solubilizing bacteria, including tartaric acid, citric acid, succinic acid, α-ketogluconic acid, and oxalic acid.[2]

Quantitative Data on Frateuria aurantia Efficacy

The potassium solubilization efficiency of Frateuria aurantia has been quantified in several studies, demonstrating its potential as a biofertilizer. The table below summarizes key quantitative findings from the literature.

| Parameter | Value | Mineral Source | Reference |

| Potassium Solubilized (in vitro) | 38.95 µg/mL | Muscovite Mica | [5] |

| 7.4 mg/L | Potassium Aluminum Silicate | [4][6] | |

| 221.25 mg/L | Mica | [7] | |

| Increase in Plant Potassium Content | 39% increase in tobacco leaf K content | Field Soil | [1][8] |

| Plant Growth Promoting Substances | |||

| Indole-3-Acetic Acid (IAA) Production | 13.23 µg/mL | - | [9] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments related to the study of potassium solubilization by Frateuria aurantia.

Isolation and Screening of Frateuria aurantia

Objective: To isolate and identify potassium-solubilizing bacteria from soil samples.

Methodology:

-

Sample Collection: Collect rhizosphere soil samples.

-

Serial Dilution: Prepare a serial dilution of the soil sample in sterile distilled water.

-

Plating: Plate the dilutions onto Aleksandrov agar medium.

-

Aleksandrov Agar Composition (per liter):

-

Glucose: 5.0 g

-

Magnesium Sulfate (MgSO₄·7H₂O): 0.5 g

-

Ferric Chloride (FeCl₃): 0.005 g

-

Calcium Carbonate (CaCO₃): 0.1 g

-

Potassium Aluminum Silicate (or other insoluble K source like mica): 2.0 - 3.0 g

-

Calcium Phosphate (Ca₃(PO₄)₂): 2.0 g

-

Agar: 15.0 - 20.0 g

-

Distilled Water: 1000 mL

-

Final pH: 7.0-7.2

-

-

-

Incubation: Incubate the plates at 28 ± 2°C for 5-7 days.

-

Observation: Observe for the formation of clear "halo zones" around bacterial colonies, indicating the solubilization of the insoluble potassium source.

-

Purification and Identification: Isolate colonies with clear zones and purify them by sub-culturing. Identify the isolates based on morphological, biochemical, and molecular (e.g., 16S rRNA gene sequencing) characteristics.

Quantitative Estimation of Potassium Solubilization

Objective: To quantify the amount of potassium solubilized by F. aurantia in a liquid medium.

Methodology:

-

Inoculation: Inoculate a pure culture of F. aurantia into Aleksandrov broth (lacking agar) containing a known amount of an insoluble potassium source (e.g., 1% w/v muscovite mica).

-

Incubation: Incubate the flasks on a rotary shaker (120-150 rpm) at 28 ± 2°C for a specified period (e.g., 7, 14, or 21 days).

-

Sample Preparation: After incubation, centrifuge the broth culture at 10,000 rpm for 10 minutes to separate the supernatant from the bacterial cells and insoluble mineral particles.

-

Analysis by Flame Photometry:

-

Dilute the supernatant with distilled water to a suitable concentration.

-

Prepare a standard curve using known concentrations of a potassium salt (e.g., KCl).

-

Measure the potassium concentration in the diluted supernatant using a flame photometer.

-

Calculate the amount of solubilized potassium based on the standard curve.

-

Determination of Organic Acid Production

Objective: To identify and quantify the organic acids produced by F. aurantia.

Methodology:

-

Culture Preparation: Grow F. aurantia in a suitable liquid medium (e.g., Aleksandrov broth with an insoluble potassium source).

-

Supernatant Collection: After incubation, centrifuge the culture to obtain the cell-free supernatant.

-

Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter.

-

High-Performance Liquid Chromatography (HPLC) Analysis:

-

Column: Use a suitable column for organic acid analysis (e.g., a C18 reverse-phase column or a specific organic acid analysis column).

-

Mobile Phase: An acidic aqueous mobile phase is typically used (e.g., dilute sulfuric acid or phosphoric acid).

-

Detector: A UV detector set at a low wavelength (e.g., 210 nm) is commonly used for the detection of organic acids.

-

Quantification: Prepare standard solutions of known organic acids (e.g., oxalic, citric, tartaric, succinic acid) to create calibration curves. Identify and quantify the organic acids in the sample by comparing their retention times and peak areas to those of the standards.

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Caption: The core mechanism of potassium solubilization by Frateuria aurantia.

Caption: Experimental workflow for studying potassium solubilizing bacteria.

Molecular Insights and Future Directions

While the role of organic acid production is well-established, the underlying genetic and regulatory networks controlling this process in Frateuria aurantia remain largely unexplored. Transcriptomic and proteomic studies on other potassium-solubilizing bacteria have revealed the upregulation of genes involved in key metabolic pathways, such as pyruvate metabolism and the two-component system, in response to insoluble potassium sources.[10][11] Future research should focus on applying these "omics" approaches to F. aurantia to gain a deeper understanding of the signaling pathways that are activated in the presence of potassium-bearing minerals. This knowledge will be instrumental in genetically engineering more efficient strains or optimizing culture conditions for enhanced biofertilizer production.

Furthermore, field trials are essential to validate the in vitro efficacy of F. aurantia and to determine the optimal application strategies for different crops and soil types. Investigating the synergistic effects of F. aurantia with other plant growth-promoting microorganisms could also lead to the development of more robust and effective biofertilizer consortia.

Conclusion

Frateuria aurantia holds significant promise as a sustainable solution to enhance potassium availability in agricultural soils. Its ability to solubilize insoluble potassium minerals through the secretion of organic acids is a key mechanism that can be harnessed to improve crop yields and reduce the reliance on chemical fertilizers. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this field. By continuing to unravel the molecular intricacies of its potassium solubilization mechanism, we can unlock the full potential of this beneficial bacterium for a more sustainable and productive agricultural future.

References

- 1. Frateuria aurantia - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scirp.org [scirp.org]

- 5. microbiologyjournal.org [microbiologyjournal.org]

- 6. Contribution of Biofertiliser (Frateuria auranta) in an Integrated Potassium Management Package on Growth of Apple Banana [scirp.org]

- 7. journal.iahs.org.in [journal.iahs.org.in]

- 8. researchgate.net [researchgate.net]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Transcriptomic Analysis Reveals the Response of the Bacterium Priestia Aryabhattai SK1-7 to Interactions and Dissolution with Potassium Feldspar - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptomic Analysis Reveals the Response of the Bacterium Priestia Aryabhattai SK1-7 to Interactions and Dissolution with Potassium Feldspar - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation and Characterization of Novel Frateuria aurantia Strains

This guide provides an in-depth overview of the methodologies for isolating and characterizing novel strains of Frateuria aurantia, a bacterium of significant interest for its applications in agriculture as a potassium-solubilizing biofertilizer.[1][2] This document is intended for researchers, scientists, and professionals in the fields of microbiology and drug development, offering detailed experimental protocols, data presentation, and visual workflows.

Introduction to Frateuria aurantia

Frateuria aurantia is a Gram-negative, rod-shaped bacterium belonging to the family Xanthomonadaceae.[3][4] First isolated from the lily plant (Lilium auratum) and raspberry (Rubus parvifolius), it is characterized by its ability to produce a distinctive water-soluble brown pigment.[1][5][6] A key metabolic feature of this genus is its capacity to solubilize insoluble potassium minerals in the soil, making this essential nutrient available for plant uptake.[2][7] This has led to its development as a biofertilizer.[8] Phenotypically, F. aurantia strains are strictly aerobic, motile by polar flagella, catalase-positive, and oxidase-negative.[4][5] They are also known to produce various organic acids, including gluconic acid and its derivatives, from glucose.[5][9]

Isolation of Frateuria aurantia

Novel strains of F. aurantia can be isolated from various environmental sources, particularly from the surfaces of fruits and flowers and the rhizosphere of plants.[5][6]

Sample Collection and Preparation

Samples such as flowers, fruits, or soil from the root zone of plants should be collected aseptically. For enrichment, samples can be incubated in a suitable broth medium to increase the population of acetic acid bacteria, including Frateuria.

Isolation Media

Two key types of media are recommended for the isolation and maintenance of F. aurantia.

-

Isolation Medium : This medium is designed to select for acid-tolerant bacteria that can utilize ethanol. The presence of calcium carbonate allows for the visualization of acid production through the formation of clear zones around the colonies.

-

AG Medium (Maintenance Medium) : This medium is used for the routine culture and maintenance of purified isolates.

-

Aleksandrov Medium (for Potassium Solubilization Screening) : This medium contains an insoluble potassium source (e.g., muscovite mica or potassium aluminum silicate) and is used to screen for potassium-solubilizing bacteria.[7] Colonies that form a clear halo are considered potential potassium solubilizers.[7]

Isolation Protocol

-

Enrichment : Place the collected sample (e.g., flower petals, fruit peel) into an enrichment broth and incubate for 24-48 hours.

-

Plating : After enrichment, streak a loopful of the culture onto the Isolation Medium plates.[9][10]

-

Incubation : Incubate the plates at 28-30°C for 3-5 days.

-

Colony Selection : Look for colonies that produce a water-soluble brown pigment and a clear zone on the CaCO₃-containing medium.[9]

-

Purification : Select individual colonies and streak them onto AG Medium plates to obtain pure cultures.[9][10]

-

Maintenance : Maintain pure cultures on AG Medium slants for long-term storage.

Characterization of Frateuria aurantia Isolates

Once pure cultures are obtained, a combination of morphological, biochemical, and molecular methods is employed for their definitive identification and characterization.

Morphological and Microscopic Characterization

-

Gram Staining : Perform Gram staining to confirm that the isolates are Gram-negative rods.

-

Motility Test : Observe the motility of the bacteria, typically through a hanging drop method or by stabbing into semi-solid agar. F. aurantia is generally motile.[4]

-

Flagella Staining : Use a specific flagella stain, such as the Leifson method, to visualize the polar flagella.[5][11]

-

Leifson Flagella Stain Protocol :

-

Prepare a slightly cloudy suspension of the bacterial culture in distilled water.[12]

-

Clean a glass slide thoroughly (e.g., by soaking in acid-alcohol) and flame it before use.[11]

-

Place a drop of the bacterial suspension on the slide and allow it to air dry. Do not heat fix.

-

Apply 1 ml of the Leifson staining solution to the slide and leave it for about 8-15 minutes, until a fine metallic precipitate forms.[11]

-

Gently rinse the slide with tap water and let it air dry.

-

Observe under oil immersion microscopy. Bacterial bodies and flagella will appear dark red.[11]

-

-

Biochemical Characterization

A series of biochemical tests are crucial for the phenotypic characterization of F. aurantia.

-

Catalase and Oxidase Tests : F. aurantia is catalase-positive and oxidase-negative.[4][5]

-

Acid Production from Ethanol : Inoculate the isolate into a medium containing ethanol to confirm the production of acetic acid.

-

Ketogenesis from Glycerol and Mannitol : Test the ability of the isolate to produce ketones from glycerol and mannitol.[5][10] This is a key characteristic of acetic acid bacteria. The metabolic process involves the conversion of glycerol into intermediates that can enter the ketogenesis pathway.[13][14]

-

Oxidation of Acetate and Lactate : Determine the ability of the strain to oxidize acetate and lactate. F. aurantia typically oxidizes lactate but not acetate.[5][10]

-

Growth at Low pH : Test for growth in a medium with a pH of 3.5. F. aurantia is known to be acid-tolerant.[5][9]

-

Production of Gluconates : Assess the production of D-gluconate, 2-keto-D-gluconate, and 2,5-diketo-D-gluconate from D-glucose.[5][9]

Molecular Characterization

Molecular techniques provide a more definitive identification of the isolates.

-

16S rRNA Gene Sequencing : This is the standard method for bacterial identification and phylogenetic analysis.[3][4]

-

Protocol Overview :

-

DNA Extraction : Isolate genomic DNA from a pure culture of the bacterium.

-

PCR Amplification : Amplify the 16S rRNA gene using universal bacterial primers (e.g., 27F and 1492R).

-

Sequencing : Sequence the purified PCR product.

-

Phylogenetic Analysis : Compare the obtained sequence with databases like GenBank using BLAST to determine the closest known relatives and construct a phylogenetic tree.[3][6]

-

-

-

DNA-DNA Hybridization : This technique measures the degree of genetic similarity between two DNA strands to differentiate between closely related species. A DNA-DNA similarity of 70% or higher is typically considered the threshold for species delineation.[4] Modern approaches may use microarray-based or in silico methods for this analysis.[15][16]

-

Ubiquinone Analysis : The major respiratory quinone in F. aurantia is Q-8.[4][5] This can be determined by extracting ubiquinones from the cells and analyzing them using techniques like HPLC.

Quantitative Data and Functional Assays

Potassium Solubilization Assay

This assay quantifies the ability of an isolate to release potassium from an insoluble mineral source.

-

Protocol :

-

Inoculate a 24-hour-old culture of the isolate into Aleksandrov broth containing an insoluble potassium source (e.g., 1% muscovite mica).[1]

-

Incubate the flasks at 28±2°C with shaking for a defined period (e.g., 10 days).[1][17]

-

After incubation, centrifuge the broth culture at 10,000 rpm for 10 minutes to pellet the cells and residual mineral.[1]

-

Collect the supernatant and dilute it with distilled water.

-

Measure the concentration of potassium in the supernatant using a flame photometer.[1][17]

-

Compare the results to an uninoculated control broth to determine the amount of potassium solubilized by the bacterium.

-

Data Presentation

Quantitative data from the characterization of F. aurantia strains should be presented in a clear and structured format for easy comparison.

Table 1: Biochemical and Molecular Characteristics of Frateuria aurantia

| Characteristic | Result | Reference |

| Gram Stain | Negative | [5] |

| Shape | Rod | [5] |

| Motility | Positive (Polar flagella) | [5] |

| Catalase | Positive | [5] |

| Oxidase | Negative | [5] |

| Growth at pH 3.5 | Positive | [5] |

| Oxidizes Lactate | Positive | [5] |

| Oxidizes Acetate | Negative | [5] |

| Major Ubiquinone | Q-8 | [5] |

| DNA G+C Content | 62-63 mol% | [5] |

Table 2: Functional Quantitative Data for Frateuria aurantia

| Assay | Substrate/Medium | Result | Reference |

| Potassium Solubilization | Potassium aluminum silicate | 7.4 mg/L | [5][17] |

| Potassium Solubilization | Muscovite mica | 38.95 µg/mL | [1] |

| IAA Production | Czapeck's solution | 13.23 µg/mL | [18] |

Key Metabolic Pathways

Gluconate Production Pathway

F. aurantia produces gluconate and its derivatives through the direct oxidation of glucose in the periplasm, a pathway common in acetic acid bacteria.[19] This process is catalyzed by a membrane-bound glucose dehydrogenase.[19]

Mechanism of Potassium Solubilization

The primary mechanism of potassium solubilization by bacteria like F. aurantia is the production of organic acids.[1][20] These acids lower the pH of the surrounding environment and chelate the cations bound to potassium, thereby releasing the K+ ions from the mineral structure into the soil solution where they can be absorbed by plants.

References

- 1. microbiologyjournal.org [microbiologyjournal.org]

- 2. Impact of 16S rRNA Gene Sequence Analysis for Identification of Bacteria on Clinical Microbiology and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. 16S rRNA Gene Sequencing for Bacterial Identification in the Diagnostic Laboratory: Pluses, Perils, and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. DNA-DNA Hybridisation | PPTX [slideshare.net]

- 8. m.youtube.com [m.youtube.com]

- 9. DNA Hybridization - Bacterial DNA [rothlab.ucdavis.edu]

- 10. scispace.com [scispace.com]

- 11. Usefulness of Leifson Staining Method in Diagnosis of Helicobacter pylori Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asm.org [asm.org]

- 13. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Metabolism, Ketosis Treatment and Milk Production after Using Glycerol in Dairy Cows: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DNA–DNA hybridization - Wikipedia [en.wikipedia.org]

- 16. Bacterial species determination from DNA-DNA hybridization by using genome fragments and DNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Contribution of Biofertiliser (Frateuria auranta) in an Integrated Potassium Management Package on Growth of Apple Banana [scirp.org]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. Frontiers | Production of Gluconic Acid and Its Derivatives by Microbial Fermentation: Process Improvement Based on Integrated Routes [frontiersin.org]

- 20. espjeta.org [espjeta.org]

Genome Sequencing and Analysis of Frateuria aurantia

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Frateuria aurantia is a bacterium belonging to the family Xanthomonadaceae.[1][2][3][4] Initially classified as 'Acetobacter aurantius', the type strain Kondô 67T was later reclassified as Frateuria aurantia.[1][2][3][4] This organism has garnered interest due to its production of triterpenoids of the hopane family and its role as a potassium solubilizing bacterium, which has implications for agriculture in enhancing nutrient uptake in plants.[2][3][4][5][6][7][8][9] This guide provides an in-depth overview of the genome sequencing and analysis of F. aurantia, presenting key genomic features, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Genomic Characteristics

The genome of Frateuria aurantia type strain Kondô 67T consists of a single circular chromosome.[1] The complete genome sequence provides insights into the genetic makeup of this organism, revealing a multitude of protein-coding genes and RNA genes. A summary of the key genomic features is presented in Table 1.

| Feature | Value |

| Genome Size | 3,603,458 bp[1][2][3] |

| GC Content | 63.4%[1] |

| Protein-Coding Genes | 3,200[1][2][3] |

| RNA Genes | 88[1][2][3] |

| Pseudogenes | 99[1] |

| Sequencing Coverage | 546.0x[1][4] |

Table 1: Summary of Frateuria aurantia Kondô 67T Genomic Features

Experimental Protocols

The following sections detail the methodologies employed in the genome sequencing and analysis of Frateuria aurantia.

Bacterial Culture and DNA Isolation

Frateuria aurantia strain Kondô 67T (DSM 6220) was cultured in DSMZ medium 360 (YPM medium) at 30°C.[1] DNA was isolated from 0.5-1 g of cell paste using standard procedures at the DSMZ DNA laboratory.[1]

Genome Sequencing

A combination of two next-generation sequencing platforms, Illumina and 454 sequencing, was utilized for the genome sequencing of F. aurantia.[1] This hybrid approach provided a comprehensive 546.0x coverage of the genome.[1][4] The final assembly was generated from 163,130 pyrosequence reads and 25,455,174 Illumina reads.[1][4]

Genome Assembly and Annotation

The pyrosequencing reads were initially assembled using the Newbler assembler, resulting in 36 contigs in one scaffold.[1] This was then converted into a phrap assembly to incorporate the paired-end read information from the 454 library.[1] Gene prediction and annotation were performed using the Prodigal tool as part of the DOE-JGI genome annotation pipeline, followed by manual curation using the GenePRIMP pipeline.[1][4] The predicted protein-coding genes were assigned putative functions based on searches against the NCBI non-redundant database and various protein family databases, including PRIAM, KEGG, COG, and InterPro.[4]

Visualizations

Experimental Workflow

The overall workflow from bacterial culture to genome annotation is depicted in the following diagram.

References

- 1. Genome sequence of Frateuria aurantia type strain (Kondô 67T), a xanthomonade isolated from Lilium auratium Lindl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome sequence of Frateuria aurantia type strain (Kondô 67(T)), a xanthomonade isolated from Lilium auratium Lindl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome sequence of Frateuria aurantia type strain (Kondô 67T), a xanthomonade isolated from Lilium auratium Lindl. (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frateuria aurantia - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. scirp.org [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling the Bioactive Arsenal of Frateuria aurantia: A Technical Guide to its Secondary Metabolites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frateuria aurantia, a bacterium recognized for its significant role in agriculture as a potassium-mobilizing biofertilizer, is also a producer of a range of secondary metabolites with potential applications in biotechnology and pharmacology. This technical guide provides a comprehensive overview of the known secondary metabolites produced by F. aurantia, with a focus on organic acids and antifungal compounds. Detailed experimental protocols for their detection, quantification, and assessment of biological activity are presented, alongside structured data tables for quantitative analysis and visual diagrams of key experimental workflows to facilitate research and development.

Introduction

Frateuria aurantia is a Gram-negative, rod-shaped bacterium belonging to the Gammaproteobacteria class.[1] Primarily known for its ability to solubilize potassium in soil, making it a valuable component of biofertilizers, recent studies have highlighted its potential to produce a variety of bioactive secondary metabolites. These compounds contribute to its role as a plant growth-promoting rhizobacterium (PGPR) and its antagonistic activity against phytopathogens. This guide delves into the chemistry and biology of these secondary metabolites, providing a technical resource for researchers exploring their potential applications.

Organic Acid Production

A significant aspect of Frateuria aurantia's metabolic activity is the production of various organic acids. These acids are instrumental in its potassium-solubilizing capabilities and contribute to its overall impact on the rhizosphere environment.

Identified Organic Acids

Studies have identified several key organic acids produced by F. aurantia through the oxidation of glucose. These include:

-

Acetic Acid : Produced from the oxidation of ethanol.[2]

-

D-Gluconic Acid : A product of glucose oxidation.[2]

-

2-Keto-D-Gluconic Acid : Further oxidation product of gluconic acid.[2]

-

2,5-Diketo-D-Gluconic Acid : Another key product of glucose oxidation.[2]

While the production of these acids is qualitatively established, specific quantitative yield data for F. aurantia remains an area for further investigation.

Quantitative Analysis of Organic Acids

The quantification of organic acids from F. aurantia fermentation broths is crucial for optimizing production and understanding its physiological roles. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

Table 1: Summary of Organic Acids Produced by Frateuria aurantia

| Metabolite | Chemical Formula | Precursor | Method of Detection |

| Acetic Acid | C₂H₄O₂ | Ethanol | HPLC, GC-MS |

| D-Gluconic Acid | C₆H₁₂O₇ | D-Glucose | HPLC |

| 2-Keto-D-Gluconic Acid | C₆H₁₀O₇ | D-Gluconic Acid | HPLC |

| 2,5-Diketo-D-Gluconic Acid | C₆H₈O₇ | D-Gluconic Acid | HPLC |

Experimental Protocol: HPLC Analysis of Organic Acids

This protocol provides a general framework for the quantification of organic acids from a Frateuria aurantia culture.

2.3.1. Sample Preparation [3]

-

Aseptically collect a 2 ml aliquot of the bacterial culture.

-

Centrifuge at 13,000 x g for 10 minutes to pellet the cells.

-

Carefully transfer the supernatant to a new tube. This contains the secreted organic acids.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

2.3.2. HPLC Conditions [3][4][5]

-

Column: A reverse-phase C18 column suitable for aqueous mobile phases (e.g., Acclaim™ Organic Acid column, 5 µm, 4.0 × 250 mm).

-

Mobile Phase: Isocratic elution with 100 mM Sodium Sulfate (Na₂SO₄) adjusted to pH 2.6 with Methanesulfonic Acid.

-

Flow Rate: 1.0 ml/min.

-

Column Temperature: 30°C.

-

Detector: UV detector at 210 nm.

-

Injection Volume: 10 µL.

2.3.3. Standard Curve Generation [3]

-

Prepare a stock solution containing a mixture of known concentrations of acetic acid, D-gluconic acid, 2-keto-D-gluconic acid, and 2,5-diketo-D-gluconic acid standards.

-

Perform serial dilutions of the stock solution to create a series of standards of known concentrations.

-

Inject each standard into the HPLC system and record the peak area.

-

Plot a standard curve of peak area versus concentration for each organic acid.

2.3.4. Data Analysis [3]

-

Inject the prepared samples from the F. aurantia culture.

-

Identify the peaks corresponding to the organic acids based on their retention times compared to the standards.

-

Quantify the concentration of each organic acid in the samples by interpolating their peak areas on the respective standard curves.

Antifungal Activity

Frateuria aurantia has demonstrated notable antagonistic activity against several phytopathogenic fungi, suggesting the production of antifungal secondary metabolites.

Antifungal Spectrum

In vitro studies have shown that F. aurantia can inhibit the growth of the following fungal pathogens:

-

Fusarium oxysporum : A widespread soil-borne fungus causing Fusarium wilt in a variety of crops.[6]

-

Alternaria spp. : A genus of fungi that are major plant pathogens.[6]

Table 2: Antifungal Activity of Frateuria aurantia

| Fungal Pathogen | Inhibition Method | Quantitative Data | Reference |

| Fusarium oxysporum | Dual Culture Assay | 35.5% control | [6] |

| Alternaria spp. | Dual Culture Assay | 32.3% control | [6] |

The specific compounds responsible for this antifungal activity have not yet been fully elucidated and represent a promising area for future research.

Experimental Protocol: Dual Culture Antifungal Assay

The dual culture assay is a standard method to screen for and quantify the antagonistic activity of a bacterium against a fungal pathogen.[7][8]

3.2.1. Materials

-

Pure culture of Frateuria aurantia.

-

Pure culture of the target fungal pathogen (e.g., Fusarium oxysporum).

-

Potato Dextrose Agar (PDA) plates.

-

Sterile cork borer (5 mm diameter).

-

Incubator.

-

Prepare fresh PDA plates.

-

Using a sterile cork borer, take a 5 mm agar plug from the edge of an actively growing culture of the fungal pathogen.

-

Place the fungal plug in the center of a new PDA plate.

-

Streak a loopful of F. aurantia culture on the PDA plate at a fixed distance (e.g., 2 cm) from the fungal plug.

-

As a control, prepare a separate PDA plate with only the fungal plug.

-

Incubate all plates at 28°C for 5-7 days, or until the fungal mycelium in the control plate has grown significantly.

3.2.3. Data Analysis [7]

-

Measure the radial growth of the fungal colony in the control plate (R1) and the dual culture plate (R2) in the direction of the bacterial streak.

-

Calculate the percentage of inhibition using the following formula: Percentage Inhibition = ((R1 - R2) / R1) * 100

Siderophore Production

Siderophores are high-affinity iron-chelating compounds secreted by microorganisms to scavenge iron from the environment. While not yet definitively quantified for Frateuria aurantia, its role as a PGPR suggests the potential for siderophore production, which can contribute to plant growth promotion by sequestering iron and making it unavailable to phytopathogens.

Detection of Siderophores

The Chrome Azurol S (CAS) agar assay is a universal method for detecting the production of siderophores by microorganisms.[9][10]

Experimental Protocol: CAS Agar Assay for Siderophore Detection

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

FeCl₃·6H₂O

-

Nutrient agar or a suitable growth medium for F. aurantia.

-

PIPES buffer

-

Prepare the CAS assay solution by mixing solutions of CAS, HDTMA, and FeCl₃.

-

Prepare the desired growth medium and autoclave.

-

Cool the autoclaved medium to approximately 50°C.

-

Aseptically add the CAS assay solution to the molten agar and mix gently.

-

Pour the CAS agar into sterile Petri plates and allow it to solidify.

-

Spot inoculate a fresh culture of F. aurantia onto the center of the CAS agar plate.

-

Incubate the plates at 28°C for 3-5 days.

4.2.3. Interpretation of Results [9]

-

A color change of the agar from blue to orange/yellow around the bacterial colony indicates the production of siderophores. The siderophore chelates the iron from the CAS-iron complex, causing the dye to change color.

Future Directions and Conclusion

The study of secondary metabolites from Frateuria aurantia is a burgeoning field with significant potential. While the production of several organic acids and its general antifungal activity are established, there are numerous avenues for future research. The isolation and structural elucidation of the specific antifungal compounds could lead to the development of novel bio-fungicides. Furthermore, a comprehensive analysis of its metabolome, including volatile organic compounds, may reveal other bioactive molecules with applications in medicine and agriculture. The protocols and data presented in this guide provide a solid foundation for researchers to further explore the biosynthetic capabilities of this versatile bacterium.

References

- 1. Frateuria aurantia - Wikipedia [en.wikipedia.org]

- 2. jsmrs.jp [jsmrs.jp]

- 3. HPLC Analysis of Secreted Organic Acids [bio-protocol.org]

- 4. microbiologyresearch.org [microbiologyresearch.org]

- 5. scioninstruments.com [scioninstruments.com]

- 6. researchgate.net [researchgate.net]

- 7. Dual Culture Antagonism Assay [protocols.io]

- 8. uasbangalore.edu.in [uasbangalore.edu.in]

- 9. Siderophore Detection assay [protocols.io]

- 10. protocols.io [protocols.io]

Unveiling Cellular Communication: A Technical Guide to Investigating Quorum Sensing in Frateuria aurantia

For Immediate Release

A Deep Dive into the Hypothetical Quorum Sensing Networks of an Agriculturally Significant Bacterium

This technical guide offers a comprehensive framework for the scientific exploration of quorum sensing (QS) mechanisms within Frateuria aurantia. While direct experimental evidence of QS in this species is currently wanting in published literature, its taxonomic relationship to other acetic acid bacteria known to utilize QS, such as Gluconacetobacter and Acetobacter species, suggests the high probability of similar cell-to-cell communication systems. The complete genome sequencing of Frateuria aurantia provides a critical launchpad for the systematic investigation detailed herein.[1][2][3]

This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining a hypothesis-driven approach that leverages genomic analysis to predict QS circuits and provides detailed experimental protocols to validate these predictions. The ultimate goal is to elucidate the signaling pathways that may govern key physiological processes in F. aurantia, potentially including biofilm formation, stress response, and its beneficial interactions with plants.

Part 1: In-Silico Investigation of the Frateuria aurantia Genome for Quorum Sensing Homologs

The foundational step in this investigation is a thorough bioinformatic analysis of the F. aurantia genome to identify candidate genes involved in quorum sensing. The primary targets are homologs of the LuxI/LuxR family of proteins, which are central to the well-characterized N-acyl-homoserine lactone (AHL)-based QS systems in Gram-negative bacteria.

Experimental Workflow: In-Silico Analysis

Caption: Workflow for the bioinformatic identification of putative quorum sensing genes in Frateuria aurantia.

A detailed protocol for this in-silico analysis is provided in the "Experimental Protocols" section. The identification of one or more pairs of luxI and luxR homologs would provide strong evidence for a functional AHL-mediated QS system and would inform the subsequent experimental validation steps.

Part 2: Characterization of Putative Quorum Sensing Signals

Following the identification of a candidate luxI homolog, the next phase is to detect and characterize the specific AHL signaling molecules produced by F. aurantia. This involves culturing the bacterium, extracting potential AHLs from the supernatant, and utilizing a combination of biosensor assays and analytical chemistry techniques for their identification.

Hypothesized AHL-Mediated Quorum Sensing Pathway

References

- 1. Genome sequence of Frateuria aurantia type strain (Kondô 67T), a xanthomonade isolated from Lilium auratium Lindl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome sequence of Frateuria aurantia type strain (Kondô 67(T)), a xanthomonade isolated from Lilium auratium Lindl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Architecture of Adhesion: A Technical Guide to Frateuria aurantia Biofilm Formation on Root Surfaces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Frateuria aurantia, a Gram-negative bacterium of the family Xanthomonadaceae, is recognized for its beneficial interactions with plants, particularly its role in potassium solubilization which can enhance plant growth.[1][2] A critical aspect of its life cycle and its interaction with host plants is the formation of biofilms on root surfaces. These structured communities of bacterial cells, encased in a self-produced matrix of extracellular polymeric substances (EPS), are fundamental to root colonization, persistence in the rhizosphere, and the effective delivery of growth-promoting factors to the plant. This technical guide provides an in-depth overview of the core processes governing F. aurantia biofilm formation on root surfaces, including putative genetic mechanisms, experimental protocols for quantification and visualization, and hypothetical signaling pathways. While specific experimental data on F. aurantia root biofilms is limited, this guide synthesizes information from its genomic data and established methodologies for studying plant-associated bacteria to provide a foundational framework for future research.

Introduction to Frateuria aurantia and Biofilm Formation

Frateuria aurantia is a motile, rod-shaped bacterium that has been isolated from the rhizosphere of various plants, including Lilium auratum.[1][3] Its ability to mobilize potassium from soil minerals makes it a bacterium of significant agricultural interest.[1] The establishment of a stable population on and around plant roots is a prerequisite for its beneficial activities, a process largely mediated by biofilm formation.

Biofilms are complex, multicellular structures that provide bacteria with protection from environmental stresses and facilitate nutrient acquisition.[4] The development of a biofilm is a multi-stage process that generally includes:

-

Reversible attachment: Initial, transient association of planktonic bacteria with the root surface.

-

Irreversible attachment: A more permanent adhesion mediated by specific molecular interactions.

-

Microcolony formation: Cell division and proliferation of the attached bacteria.

-

Maturation: The production of an extensive EPS matrix, leading to a three-dimensional biofilm structure.

-

Dispersion: The release of planktonic bacteria from the mature biofilm to colonize new sites.

Understanding the molecular underpinnings of these stages in F. aurantia is crucial for optimizing its application as a biofertilizer and for potential applications in drug development, such as the discovery of novel anti-biofilm agents.

Putative Genetic Determinants of Biofilm Formation in Frateuria aurantia

The genome of Frateuria aurantia type strain Kondô 67T (also known as DSM 6220 or ATCC 33424) has been sequenced, providing a blueprint for identifying genes likely involved in biofilm formation.[3][5][6][7] While functional studies are needed for confirmation, genomic analysis allows for the prediction of key genetic components based on homology to well-characterized genes in other biofilm-forming bacteria.

Table 1: Putative Genes Involved in Frateuria aurantia Biofilm Formation (Based on Genome Annotation of Strain Kondô 67T)

| Process | Putative Gene/Gene Product | Function in Biofilm Formation |

| Motility & Initial Attachment | Flagellar synthesis proteins (e.g., Flg, Fli) | Motility towards the root surface and initial contact. |

| Chemotaxis proteins (e.g., CheA, CheY) | Directed movement towards root exudates. | |

| Adhesion | Type IV pili synthesis proteins | Adhesion to surfaces and twitching motility. |

| Outer membrane adhesins | Non-specific and specific binding to root surface components. | |

| EPS Production | Glycosyltransferases | Synthesis of polysaccharide components of the EPS matrix. |

| Polysaccharide export proteins | Transport of EPS components to the extracellular space. | |

| Regulation | Quorum sensing regulators (e.g., LuxR family) | Cell-density dependent gene regulation, including biofilm-related genes.[8] |

| Two-component system proteins (Sensor kinases, Response regulators) | Sensing and responding to environmental signals to modulate biofilm formation. |

Experimental Protocols for Studying Frateuria aurantia Biofilms on Roots

The following protocols are generalized methods for the quantitative and qualitative analysis of rhizobacterial biofilms and can be adapted for F. aurantia.

Quantification of Biofilm Formation using Crystal Violet Staining

This method quantifies the total biofilm biomass attached to the root surface.[9][10][11][12][13]

Materials:

-

Frateuria aurantia culture

-

Plant seeds (e.g., Arabidopsis thaliana, tomato)

-

Murashige and Skoog (MS) agar plates

-

Sterile glass tubes or multi-well plates

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic acid

-

Spectrophotometer

Protocol:

-

Bacterial Culture Preparation: Inoculate F. aurantia in a suitable liquid medium (e.g., Nutrient Broth) and grow to the mid-logarithmic phase. Harvest cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend to a desired optical density (e.g., OD600 of 0.1).

-

Plant Preparation: Surface-sterilize seeds and germinate them on MS agar plates. Aseptically transfer seedlings with developing roots to sterile glass tubes or wells of a microtiter plate containing sterile liquid MS medium.

-

Inoculation: Inoculate the plant growth medium with the prepared F. aurantia suspension. Include uninoculated controls.

-

Incubation: Incubate the plant-bacterial co-cultures under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a specified period (e.g., 24, 48, 72 hours) to allow for biofilm formation.

-

Staining:

-

Carefully remove the plant roots from the medium and gently wash with sterile water to remove loosely attached bacteria.

-

Immerse the roots in a 0.1% Crystal Violet solution for 15-20 minutes.

-

Gently wash the roots with sterile water to remove excess stain.

-

-

Quantification:

-

Place the stained roots in a tube containing a defined volume of 30% acetic acid to solubilize the bound dye.

-

Incubate for 15 minutes with gentle agitation.

-

Transfer the acetic acid solution to a new microtiter plate and measure the absorbance at 590 nm using a spectrophotometer. The absorbance is proportional to the biofilm biomass.

-

Visualization of Root-Associated Biofilms by Confocal Laser Scanning Microscopy (CLSM)

CLSM allows for the three-dimensional visualization of the biofilm structure on the root surface.[4][14][15][16][17]

Materials:

-

Frateuria aurantia expressing a fluorescent protein (e.g., GFP, mCherry) or fluorescent stains (e.g., SYTO 9, propidium iodide).

-

Plant seedlings grown as described above.

-

Confocal microscope.

Protocol:

-

Sample Preparation: Co-culture fluorescently labeled F. aurantia with plant seedlings as described in section 3.1.

-

Mounting: Carefully remove a root segment from the co-culture system. Mount the root in a small drop of sterile water or medium on a glass-bottom dish or slide.

-

Imaging:

-

Visualize the sample using a confocal microscope with appropriate laser excitation and emission filters for the fluorophore used.

-

Acquire a series of optical sections (z-stack) through the thickness of the biofilm.

-

-

Image Analysis:

-

Reconstruct the z-stack images to generate a three-dimensional rendering of the biofilm.

-

Use image analysis software (e.g., ImageJ, Imaris) to quantify various biofilm parameters such as thickness, biovolume, and surface coverage.

-

Quantitative Data Presentation

The following tables present hypothetical data that could be obtained from the experiments described above, illustrating the expected outcomes of such studies.

Table 2: Hypothetical Quantification of F. aurantia Biofilm Formation on Tomato Roots using Crystal Violet Assay

| Time (hours) | Wild-Type F. aurantia (Absorbance at 590 nm) | Non-motile Mutant (Absorbance at 590 nm) | EPS-deficient Mutant (Absorbance at 590 nm) |

| 24 | 0.45 ± 0.05 | 0.15 ± 0.03 | 0.12 ± 0.02 |

| 48 | 0.82 ± 0.07 | 0.21 ± 0.04 | 0.18 ± 0.03 |

| 72 | 1.25 ± 0.11 | 0.25 ± 0.05 | 0.20 ± 0.04 |

Table 3: Hypothetical Biofilm Structural Parameters from CLSM Image Analysis

| Strain | Average Biofilm Thickness (µm) | Biovolume (µm³/µm²) | Surface Coverage (%) |

| Wild-Type F. aurantia | 15.2 ± 2.1 | 18.5 ± 3.2 | 85 ± 7 |

| Non-motile Mutant | 3.1 ± 0.8 | 4.2 ± 1.1 | 25 ± 5 |

| EPS-deficient Mutant | 2.5 ± 0.6 | 3.1 ± 0.9 | 20 ± 4 |

Visualizations of Pathways and Workflows

Hypothetical Signaling Pathway for Biofilm Formation

This diagram illustrates a putative signaling pathway for biofilm formation in F. aurantia, integrating environmental cues with cellular responses.

Caption: A putative signaling cascade for F. aurantia biofilm formation on root surfaces.

Experimental Workflow for Biofilm Quantification

This diagram outlines the key steps in the experimental workflow for quantifying root-surface biofilms.

References

- 1. Frateuria aurantia - Wikipedia [en.wikipedia.org]

- 2. indogulfbioag.com [indogulfbioag.com]

- 3. Genome sequence of Frateuria aurantia type strain (Kondô 67T), a xanthomonade isolated from Lilium auratium Lindl - PMC [pmc.ncbi.nlm.nih.gov]

- 4. simbaproject.eu [simbaproject.eu]

- 5. Genome sequence of Frateuria aurantia type strain (Kondô 67(T)), a xanthomonade isolated from Lilium auratium Lindl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. Genome sequence of Frateuria aurantia type strain (Kondô 67T), a xanthomonade isolated from Lilium auratium Lindl. (Journal Article) | OSTI.GOV [osti.gov]

- 8. Frontiers | Relationship Between Quorum Sensing and Secretion Systems [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. ableweb.org [ableweb.org]

- 12. Quantitative and Qualitative Assessment Methods for Biofilm Growth: A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. static.igem.org [static.igem.org]

- 14. rootbiome.tamu.edu [rootbiome.tamu.edu]

- 15. pnas.org [pnas.org]

- 16. Functional Imaging of Microbial Interactions With Tree Roots Using a Microfluidics Setup - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

In-Depth Technical Guide: Root Colonization Efficiency of Frateuria aurantia

This technical guide provides a comprehensive overview of the current understanding of Frateuria aurantia root colonization, tailored for researchers, scientists, and drug development professionals. It synthesizes available quantitative data, details experimental protocols for assessing colonization, and visualizes key processes.

Introduction to Frateuria aurantia

Frateuria aurantia is a Gram-negative, rod-shaped bacterium known for its beneficial interactions with plants. It is recognized as a potent potassium-solubilizing microorganism (KSM) and a plant growth-promoting rhizobacterium (PGPR). Its ability to colonize plant roots is fundamental to its efficacy as a biofertilizer and biocontrol agent. By establishing a presence in the rhizosphere, F. aurantia can enhance nutrient uptake, particularly potassium, and promote overall plant health and growth. Understanding the efficiency and mechanisms of its root colonization is crucial for optimizing its application in agriculture and potentially in the development of novel plant-based therapeutics.

Quantitative Data on Root Colonization

Quantitative assessment of root colonization is critical for evaluating the effectiveness of F. aurantia as a microbial inoculant. The most common metric for this is Colony Forming Units (CFU) per gram of root tissue. However, published studies specifically detailing the colonization efficiency of F. aurantia in these units are limited. The available data primarily focuses on the population density in the rhizosphere or root zone soil.

Table 1: Population of Frateuria aurantia in the Rhizosphere of Capsicum annuum [1]

| Treatment | Population of F. aurantia (CFU/g of root zone soil) |

| Uninoculated Control | Not Detected |

| F. aurantia alone | 28.3 x 10^5 |

| F. aurantia + Glomus bagyarajii | 21.7 x 10^5 |

| Glomus bagyarajii alone | Not Detected |

Data from a study on capsicum seedlings 55 days after sowing. The results indicate that F. aurantia can establish a significant population in the root zone, although co-inoculation with the mycorrhizal fungus G. bagyarajii appears to slightly reduce its numbers.[1]

Note: A significant gap in the current literature is the lack of standardized reporting of F. aurantia root colonization in CFU per gram of fresh or dry root weight. This information is essential for direct comparisons of colonization efficiency across different plant species, environmental conditions, and inoculation methods.

Experimental Protocols for Assessing Root Colonization

The following is a synthesized protocol for quantifying F. aurantia root colonization based on standard microbiological techniques.

Inoculum Preparation

-

Culture Activation: Streak a loopful of a pure culture of Frateuria aurantia from a glycerol stock onto a suitable agar medium, such as Glucose Yeast Extract Calcium Carbonate (GYCC) agar.

-

Incubation: Incubate the plates at 28-30°C for 24-48 hours until single colonies are visible.

-

Broth Culture: Inoculate a single colony into 50 mL of GYCC broth in a 250 mL flask.

-

Growth: Incubate the flask on a rotary shaker at 150-200 rpm and 28-30°C for 24-48 hours, or until the culture reaches the late logarithmic phase of growth (OD600 of ~1.0).

-

Cell Harvesting and Preparation:

-

Transfer the broth culture to sterile centrifuge tubes.

-

Centrifuge at 6,000 x g for 10 minutes to pellet the bacterial cells.

-

Discard the supernatant and wash the cell pellet twice with sterile phosphate-buffered saline (PBS) or 0.85% NaCl solution.

-

Resuspend the final pellet in a known volume of sterile PBS to achieve a desired cell density (e.g., 10^8 CFU/mL). The cell density can be estimated by measuring the optical density at 600 nm and confirmed by serial dilution and plate counting.

-

Plant Inoculation Methods

Several methods can be employed to inoculate plants with F. aurantia:

-

Seed Inoculation: Seeds are coated with the bacterial suspension. A sticking agent, such as a sugar solution, can be used to improve adherence.

-

Soil Drench: A known volume and concentration of the bacterial suspension is applied to the soil or potting medium around the plant roots.

-

Seedling Dip: The roots of seedlings are dipped into the bacterial suspension for a specified duration before transplanting.

-

Direct Inoculation: For in vitro studies, a small volume of the bacterial suspension is applied directly to the root system of plants grown on agar plates or in hydroponic systems.

Quantification of Root Colonization

-

Root Sampling: At desired time points after inoculation, carefully excavate the plants and gently wash the roots with sterile water to remove adhering soil particles.

-

Surface Sterilization (for endophytic colonization assessment): To quantify bacteria that have penetrated the root tissue, surface sterilize the roots by immersing them in 70% ethanol for 1 minute, followed by a 1-3% sodium hypochlorite solution for 3-5 minutes, and then rinse thoroughly with sterile distilled water (at least three times). To ensure the effectiveness of surface sterilization, an aliquot of the final rinse water can be plated on an appropriate medium.

-

Root Maceration:

-

Weigh a known amount of fresh root tissue (e.g., 1 gram).

-

Place the root sample in a sterile mortar and pestle with a small amount of sterile PBS or saline.

-

Grind the root tissue thoroughly to release the bacteria. Alternatively, a mechanical homogenizer can be used.

-

-

Serial Dilution and Plating:

-

Transfer the root homogenate to a sterile tube and bring the volume to 10 mL with sterile PBS, creating a 10^-1 dilution.

-

Perform a series of 10-fold serial dilutions (e.g., 10^-2, 10^-3, 10^-4, etc.) in sterile PBS.

-

Plate 100 µL of the appropriate dilutions onto GYCC agar plates.

-

-

Incubation and Colony Counting: Incubate the plates at 28-30°C for 24-48 hours. Count the number of colonies on plates that have between 30 and 300 colonies.

-

Calculation of Colonization Efficiency: Calculate the number of CFU per gram of fresh root weight using the following formula:

CFU/g root = (Number of colonies × Dilution factor) / Volume plated (in mL) × Root fresh weight (in g)

Visualizations

Experimental Workflow for Quantifying Root Colonization

Caption: Experimental workflow for quantifying Frateuria aurantia root colonization.

Generalized Signaling Pathways in PGPR-Plant Root Interaction

Specific signaling pathways for the interaction between F. aurantia and plant roots have not been extensively elucidated. However, based on the known mechanisms of other PGPR, a generalized model can be proposed.

Caption: Generalized PGPR signaling in plant root colonization.

Mechanisms of Root Colonization and Plant Growth Promotion

The successful colonization of plant roots by F. aurantia involves a series of complex interactions:

-

Chemotaxis: Plant roots release a variety of organic compounds, known as root exudates, which act as chemoattractants for rhizobacteria. F. aurantia likely utilizes chemotaxis to move towards the root surface.

-

Adhesion and Biofilm Formation: Initial attachment to the root surface is a critical step, which is often followed by the formation of microcolonies and eventually a biofilm. This biofilm provides a protective environment for the bacteria and facilitates a more intimate interaction with the plant.

-

Potassium Solubilization: A key mechanism of F. aurantia is the solubilization of mineral potassium in the soil. It produces organic acids that lower the pH of the rhizosphere and chelate cations, leading to the release of potassium ions that can be absorbed by the plant.

-

Phytohormone Production: Like many PGPR, F. aurantia is capable of producing phytohormones such as auxins (e.g., indole-3-acetic acid, IAA) and cytokinins.[2] These hormones can directly influence plant root architecture, leading to increased lateral root formation and root hair development, which enhances the plant's ability to explore the soil for nutrients and water.[2][3]

-

Nitric Oxide Production: Some PGPR can produce nitric oxide, which is a signaling molecule involved in the auxin signaling pathway that controls lateral root formation.[2]

Conclusion and Future Directions

Frateuria aurantia demonstrates significant potential as a biofertilizer due to its ability to colonize plant roots and promote growth, primarily through potassium solubilization and phytohormone production. However, a comprehensive understanding of its root colonization efficiency is hampered by a lack of standardized quantitative data.

Future research should focus on:

-

Standardized Quantification: Conducting studies to determine the colonization efficiency of F. aurantia in CFU per gram of root for various host plants and under different environmental conditions.

-

Molecular Mechanisms: Investigating the specific genes and molecular pathways in F. aurantia that are involved in chemotaxis, root adhesion, and biofilm formation.

-

Signaling Pathways: Elucidating the specific signaling molecules produced by F. aurantia and the corresponding receptor and transduction pathways in host plants.

-

Field Trials: Translating laboratory findings into field applications to validate the efficacy of F. aurantia as a reliable bio-inoculant for sustainable agriculture.

By addressing these research gaps, a more complete picture of the intricate relationship between F. aurantia and plant roots will emerge, paving the way for its optimized use in enhancing crop productivity and resilience.

References

An In-depth Technical Guide to the Interaction of Frateuria aurantia with Soil Microorganisms

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Frateuria aurantia is a Gram-negative bacterium recognized for its significant role in sustainable agriculture as a potent potassium-solubilizing bacterium (KSB) and a plant growth-promoting rhizobacterium (PGPR). Its ability to unlock insoluble potassium from soil minerals and make it available to plants is a key mechanism for enhancing crop yield and reducing dependence on chemical fertilizers. However, its efficacy in the complex soil environment is not solely dependent on its intrinsic capabilities but is heavily influenced by its interactions with a diverse community of other soil microorganisms, including fungi and bacteria. This technical guide provides a comprehensive overview of the current understanding of these interactions, summarizing key quantitative data, detailing essential experimental protocols for their study, and visualizing the underlying mechanisms and workflows. Understanding these complex relationships is critical for optimizing F. aurantia's application in agriculture and exploring its potential in broader biotechnological and pharmaceutical contexts.

Core Mechanisms of Action in Frateuria aurantia

Frateuria aurantia employs several mechanisms to promote plant growth, with potassium solubilization being the most well-documented.

Potassium Solubilization